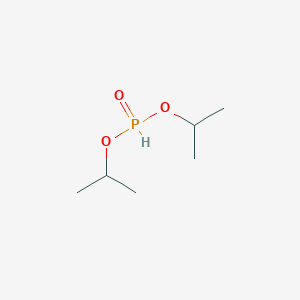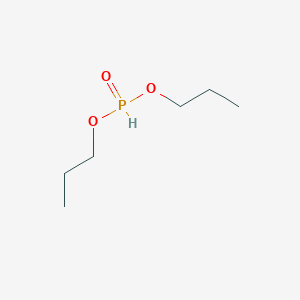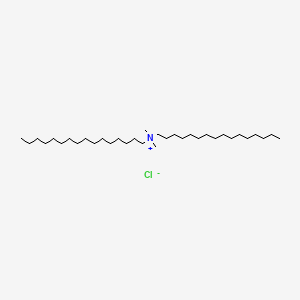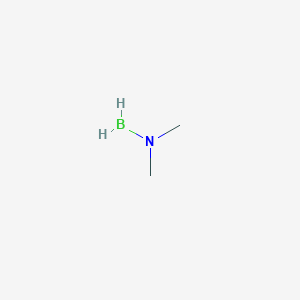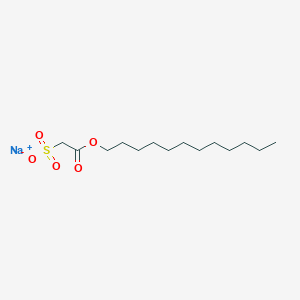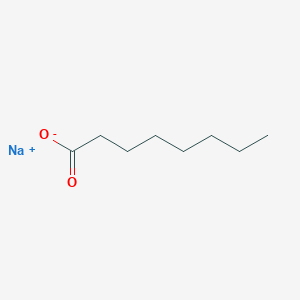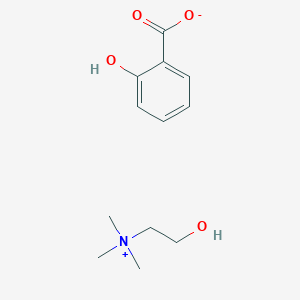
2-hydroxybenzoate;2-hydroxyethyl(trimethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-hydroxybenzoate;2-hydroxyethyl(trimethyl)azanium” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique identifier assigned to a specific chemical compound, which allows researchers and scientists to access detailed information about its properties, structure, and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-hydroxybenzoate;2-hydroxyethyl(trimethyl)azanium involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and solvents to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis of this compound include sodium hydroxide, methyl iodide, and chloroform . The reaction conditions often involve controlled temperatures and specific reaction times to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include the use of automated equipment and advanced technologies to ensure consistent quality and high yields. The industrial production of this compound may also involve the use of catalysts and other additives to enhance the reaction rates and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxybenzoate;2-hydroxyethyl(trimethyl)azanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and achieving the desired properties for specific applications.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the specific type of reaction being performed. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and controlled atmospheres.
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the original compound, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
2-hydroxybenzoate;2-hydroxyethyl(trimethyl)azanium has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is often used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, this compound may have potential therapeutic applications, such as in the development of new drugs or treatments. In industry, the compound may be used in the production of various materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-hydroxybenzoate;2-hydroxyethyl(trimethyl)azanium involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved in the mechanism of action of this compound may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-hydroxybenzoate;2-hydroxyethyl(trimethyl)azanium can be compared with other similar compounds to highlight its uniqueness and specific properties. Similar compounds may include those with similar chemical structures or functional groups. The comparison may involve analyzing the chemical, physical, and biological properties of these compounds to identify any significant differences or similarities.
Properties
IUPAC Name |
2-hydroxybenzoate;2-hydroxyethyl(trimethyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKCHVLMFQVBAA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
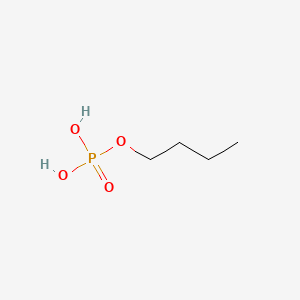
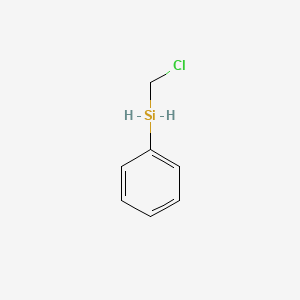
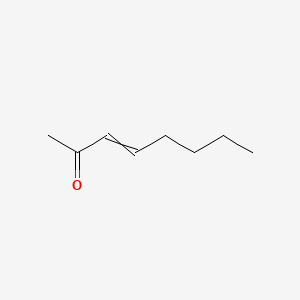
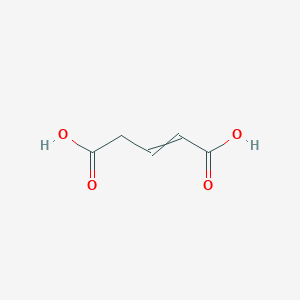
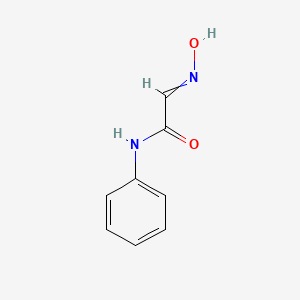
![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)
